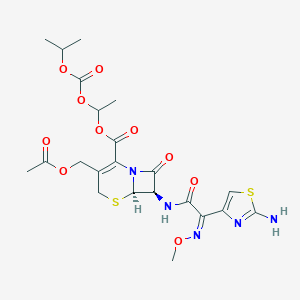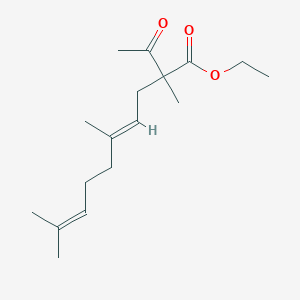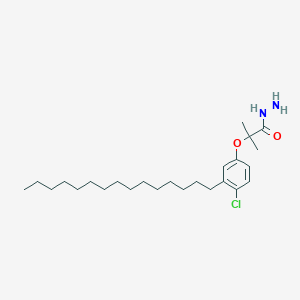
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPMPH and is a hydrazide derivative of propanoic acid.
Mecanismo De Acción
The exact mechanism of action of CPMPH is still under investigation. However, studies have suggested that CPMPH exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. CPMPH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
CPMPH has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, CPMPH has been shown to inhibit cell growth and induce apoptosis. CPMPH has also been shown to inhibit the growth of weeds by inhibiting the activity of certain enzymes involved in plant growth and development. In addition, CPMPH has been shown to exhibit surfactant and emulsifying properties in material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CPMPH in lab experiments is its potential as a chemotherapeutic agent against cancer cells. CPMPH has also been shown to exhibit potent herbicidal activity, making it a potential candidate for use as a herbicide. However, one of the limitations of using CPMPH in lab experiments is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of CPMPH. One potential direction is the further investigation of its potential as a chemotherapeutic agent against cancer cells. Another potential direction is the study of its potential use as a herbicide in agriculture. In addition, further studies are needed to investigate the toxicity and safety of CPMPH in humans and animals.
Métodos De Síntesis
The synthesis of CPMPH involves the reaction of 4-chloro-3-pentadecylphenol with 2-bromo-2-methylpropanoic acid followed by the reaction with hydrazine hydrate. The product obtained is further purified using column chromatography to obtain CPMPH in a pure form.
Aplicaciones Científicas De Investigación
CPMPH has been extensively studied for its potential applications in various fields such as drug discovery, agriculture, and material science. In drug discovery, CPMPH has been shown to exhibit promising activity against cancer cells and has been studied as a potential chemotherapeutic agent. In agriculture, CPMPH has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, CPMPH has been studied for its potential use as a surfactant and emulsifier.
Propiedades
Número CAS |
124237-29-2 |
|---|---|
Nombre del producto |
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, hydrazide |
Fórmula molecular |
C25H43ClN2O2 |
Peso molecular |
439.1 g/mol |
Nombre IUPAC |
2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C25H43ClN2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)30-25(2,3)24(29)28-27/h18-20H,4-17,27H2,1-3H3,(H,28,29) |
Clave InChI |
BWYOPJDHMNXIJV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
SMILES canónico |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)NN)Cl |
Otros números CAS |
124237-29-2 |
Sinónimos |
2-(4-chloro-3-pentadecyl-phenoxy)-2-methyl-propanehydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
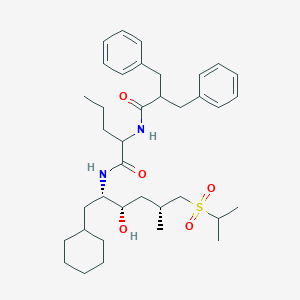
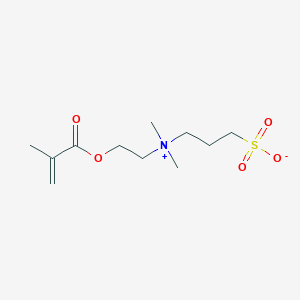
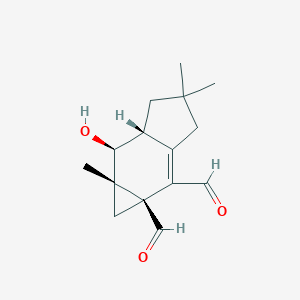
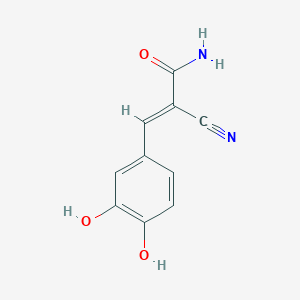
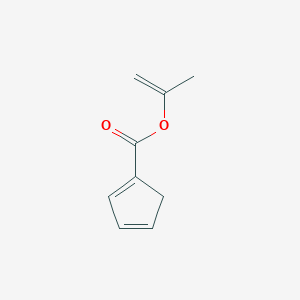
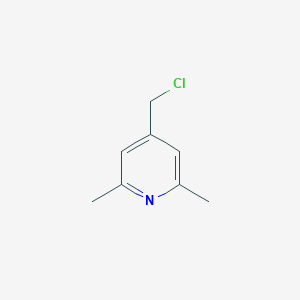



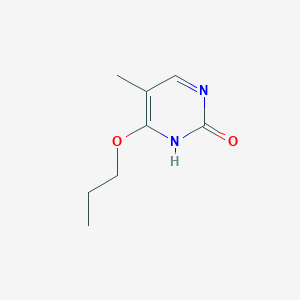
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
